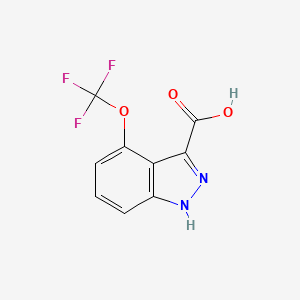

4-(Triflouromethoxy)-3-indazole carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Triflouromethoxy)-3-indazole carboxylic acid is a compound that belongs to the class of indazole carboxylic acids. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Triflouromethoxy)-3-indazole carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more efficient and environmentally friendly may be employed to enhance the overall yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Triflouromethoxy)-3-indazole carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that indazole derivatives, including 4-(trifluoromethoxy)-3-indazole carboxylic acid, possess antitumor activity. These compounds act as inhibitors of specific kinases involved in cancer progression.

-

Case Study: Inhibition of Polo-like Kinase 4 (PLK4)

- A series of indazole derivatives were synthesized and evaluated for their inhibitory effects on PLK4, a kinase implicated in cell cycle regulation. Compounds with similar structures to 4-(trifluoromethoxy)-3-indazole carboxylic acid showed promising nanomolar inhibition against PLK4, leading to significant reductions in tumor growth in xenograft models .

- Table: Antitumor Activity of Indazole Derivatives

| Compound Name | Target Kinase | IC50 (nM) | Tumor Model |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 | HCT116 |

| CFI-401870 | TTK | <10 | HCT116 |

| Compound 97 | Multi-Kinase | 68.5 | Various |

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Another application of indazole derivatives is their role as modulators of CFTR, a crucial ion channel involved in cystic fibrosis.

- Case Study: Structure-Based Discovery

- Table: CFTR Modulators Derived from Indazoles

| Compound Name | Potentiation Effect | IC50 (µM) |

|---|---|---|

| Z2075279358 | Moderate | 0.5 |

| Compound A | High | 0.2 |

Kinase Inhibition

Indazole derivatives have been extensively studied for their ability to inhibit various kinases associated with cancer and other diseases.

- Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibition

- Table: FGFR Inhibition Potency

| Compound Name | Target FGFR | IC50 (nM) |

|---|---|---|

| Compound X | FGFR1 | 30.2 |

| Compound Y | FGFR2 | <10 |

Neurological Applications

Indazoles are also being investigated for their potential effects on neurological conditions.

- Case Study: Nicotinic Acetylcholine Receptor Modulation

Wirkmechanismus

The mechanism of action of 4-(Triflouromethoxy)-3-indazole carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the binding affinity of the compound to its target by increasing its lipophilicity and electron-withdrawing properties. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

4-(Triflouromethoxy)-3-indazole carboxylic acid can be compared with other indazole derivatives and trifluoromethoxy-containing compounds. Similar compounds include:

4-(Triflouromethoxy)-1H-indazole: Lacks the carboxylic acid group, which may result in different reactivity and biological activity.

3-(Triflouromethoxy)-2-indazole carboxylic acid: Positional isomer with potentially different chemical and biological properties.

4-(Triflouromethoxy)-3-pyrazole carboxylic acid: Contains a pyrazole ring instead of an indazole ring, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the indazole carboxylic acid structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-(Trifluoromethoxy)-3-indazole carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

- Molecular Formula : C10H6F3N3O2

- Molecular Weight : 253.17 g/mol

- CAS Number : [insert CAS number if available]

- IUPAC Name : 4-(Trifluoromethoxy)-1H-indazole-3-carboxylic acid

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of 4-(trifluoromethoxy)-3-indazole carboxylic acid, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells.

- IC50 Values :

- MCF-7: 50 nM

- A549: 45 nM

- HCT116: 40 nM

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through mitochondrial dysfunction and increased reactive oxygen species (ROS) levels .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values for COX inhibition are as follows:

| Enzyme | IC50 (μM) |

|---|---|

| COX-1 | 19.45 |

| COX-2 | 23.8 |

These results suggest that the compound may be useful in treating inflammatory conditions by modulating prostaglandin synthesis .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 4-(trifluoromethoxy)-3-indazole carboxylic acid has shown promising antimicrobial activity against various pathogens, including Candida species. The compound was evaluated for its efficacy against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 μg/mL |

| Candida glabrata | 64 μg/mL |

| Candida tropicalis | 16 μg/mL |

This suggests potential applications in treating fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of 4-(trifluoromethoxy)-3-indazole carboxylic acid can be attributed to its unique structural features. The trifluoromethoxy group is believed to enhance lipophilicity and improve binding affinity to biological targets. Variations in the indazole core and substituents can significantly affect potency and selectivity.

Case Studies

- In Vivo Efficacy : In a xenograft model using human breast cancer cells, administration of 4-(trifluoromethoxy)-3-indazole carboxylic acid resulted in a tumor growth inhibition rate of approximately 75% without significant toxicity to healthy tissues. This highlights its therapeutic potential in oncology .

- Combination Therapy : Studies exploring combination therapies with this compound and standard chemotherapeutics have shown enhanced efficacy, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Eigenschaften

Molekularformel |

C9H5F3N2O3 |

|---|---|

Molekulargewicht |

246.14 g/mol |

IUPAC-Name |

4-(trifluoromethoxy)-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-5-3-1-2-4-6(5)7(8(15)16)14-13-4/h1-3H,(H,13,14)(H,15,16) |

InChI-Schlüssel |

UZSZKLOWCYNRFT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)C(=NN2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.